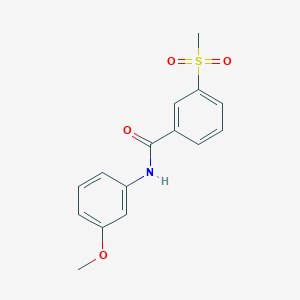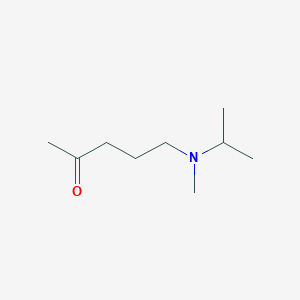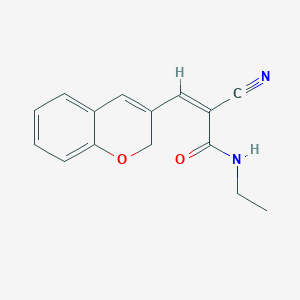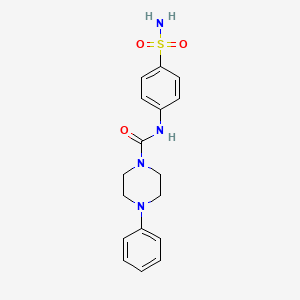
2-(2,4,6-Trimethylbenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trimethylbenzyl)pyrrolidine is a chemical compound with the molecular formula C14H21N It features a pyrrolidine ring attached to a benzyl group that is substituted with three methyl groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylbenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4,6-trimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(2,4,6-Trimethylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the benzyl position.
科学的研究の応用
2-(2,4,6-Trimethylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(2,4,6-Trimethylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyl group with its methyl substitutions can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, which lacks the benzyl substitution.
2-Benzylpyrrolidine: Similar structure but without the methyl groups on the benzyl ring.
2-(2,4-Dimethylbenzyl)pyrrolidine: Similar structure with only two methyl groups on the benzyl ring.
Uniqueness
2-(2,4,6-Trimethylbenzyl)pyrrolidine is unique due to the presence of three methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound for various applications.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
2-[(2,4,6-trimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)14(12(3)8-10)9-13-5-4-6-15-13/h7-8,13,15H,4-6,9H2,1-3H3 |
InChIキー |
GXYUPGWHBZNOBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC2CCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminehydrochloride](/img/structure/B13585386.png)
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
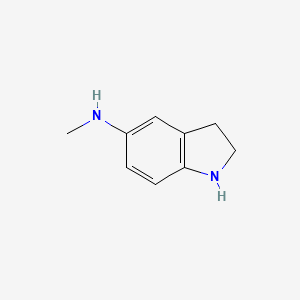
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
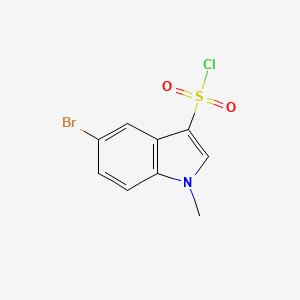

![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)

